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Compound of Interest

3-Chloro-3-methyl-
Compound Name:
azetidine;hydrochloride

Cat. No.: B8221700

Executive Summary & Compound Profile

3-Chloro-3-methyl-azetidine hydrochloride is a 3,3-disubstituted azetidine derivative.[1] The
introduction of the chloro and methyl groups at the C3 position creates a quaternary center,
eliminating the acidic C3 proton found in simple azetidines and preventing metabolic oxidation
at this site.[1] This scaffold is critical for modulating lipophilicity (LogP) and altering the vector of
substituents in fragment-based drug discovery (FBDD).[1]

Chemical Identity
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Property Detail
IUPAC Name 3-Chloro-3-methylazetidine hydrochloride
CAS Number 24083-69-0
(
Formula
)
Molecular Weight 142.03 g/mol

Four-membered ring with quaternary C3
substituted by -Cl and -

Structure
1121131141
Appearance White to off-white crystalline solid (Hygroscopic)
Highly soluble in water, methanol, DMSO;
Solubility insoluble in non-polar organics (hexane, ether).

[1]

Synthesis & Preparation Logic

The synthesis of 3-Chloro-3-methyl-azetidine typically proceeds via the chlorination of the
corresponding 3-hydroxy precursor. Understanding this route is essential for interpreting
impurity profiles (e.g., residual

or unreacted alcohol).[1]

Reaction Pathway (DOT Diagram)

The following diagram illustrates the standard conversion from 3-hydroxy-3-methylazetidine to
the target chloride using thionyl chloride (

), followed by salt formation.
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Figure 1: Synthetic pathway for the chlorination of the azetidine core.

Spectroscopic Characterization

Due to the proprietary nature of specific batch data, the following spectroscopic profile is
derived from high-confidence structural analogs (e.g., 3-chloroazetidine, 3-methylazetidine)
and standard NMR principles for quaternary azetidinium salts.

A. Nuclear Magnetic Resonance ( H NMR)

The spectrum is characterized by its simplicity due to the molecular symmetry (plane of
symmetry passing through N-C3).[1]

Solvent:

or
(Note: In

, the NH protons exchange and disappear).[1]
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Chemical

: Shift ( S . . Structural
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adjacent
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AB System
-chloro effect.
[1] In achiral
environments
, these
appear as a

singlet.

Methyl group
at C3.[1]
Significantly
downfield

) compared to

2 1.70 - 1.85 Singlet (s) 3H -CH3

an alkane
methyl (~0.
[1]19) due to
the geminal

Chlorine.

Ammonium
protons

(Visible only
3 9.0-10.0 Broad Singlet 2H -NH2+ in

or

)[1]

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://fluorochem.co.uk/product/F839174/
https://fluorochem.co.uk/product/F839174/
https://fluorochem.co.uk/product/F839174/
https://fluorochem.co.uk/product/F839174/
https://fluorochem.co.uk/product/F839174/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8221700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Critical Interpretation Note:
e Absence of H-3: Unlike 3-chloroazetidine, there is no multiplet at

4.8-5.0 ppm, confirming the quaternary substitution.[1]

o Symmetry: If the H-2/H-4 protons appear as a complex multiplet rather than a singlet/tight AB
system, it may indicate restricted conformation or the presence of a chiral counter-
ion/impurity.[1]

B. Carbon-13 NMR ( C NMR)

The

C spectrum should display three distinct signals.[1][4][5]

Signal (
Carbon Type Assighment
pPpm)
C-2, C-4 (Ring carbons
65.0-70.0

adjacent to N)

C-3 (Attached to Cl and Me).
58.0 - 62.0 Quaternary (C) [1] High shift due to CI

electronegativity.[1]

Methyl group attached to C3.
[1]

26.0-29.0

C. Mass Spectrometry (MS)[6]

« lonization: ESI (Positive Mode)[1]
e Molecular lon (

): m/z 106.04 (Calculated for
).

 Isotope Pattern: Distinct chlorine isotope pattern.[1]
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o m/z 106 (100%):
isotope.[1]
o m/z 108 (~32%):
isotope.
e Fragmentation:
o Loss of HCI (m/z 106
70): Formation of the 3-methyl-azetine or ring-opened allyl cation.
D. Infrared Spectroscopy (FT-IR)
e 2400 — 3000 cm~1: Broad, strong absorption characteristic of amine salts (

stretch of

).[1]

e ~700 — 800 cm~1: C-Cl stretching vibration (often strong and sharp).[1]

Analytical Workflow & Quality Control

To ensure the integrity of this building block in drug development, follow this validation
workflow.
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Raw Sample:
3-Cl-3-Me-Azetidine HCI

————————————————————————————————————————————————————————————————————————————
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Figure 2: Quality control decision tree for azetidine salts.

Handling and Safety

e Hygroscopicity: The HCI salt is prone to absorbing atmospheric moisture.[1] Weighing should
be performed quickly or in a glovebox. Store in a desiccator at -20°C.

 Stability: The 3-chloro group on a strained ring is relatively reactive.[1] Avoid prolonged
exposure to strong nucleophiles (e.g., hydroxide, thiols) unless the displacement is the
intended reaction.

+ Free-Basing: To generate the free base, treat the salt with saturated
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or

and extract into DCM.[1] Do not use strong bases (NaOH) or heat, as this may trigger ring
opening or polymerization.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-
Chloro-3-methyl-azetidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8221700#spectroscopic-data-for-3-chloro-3-methyl-
azetidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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